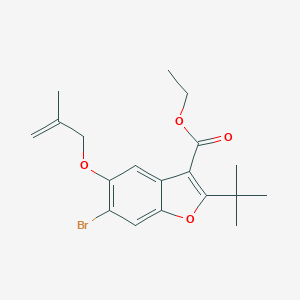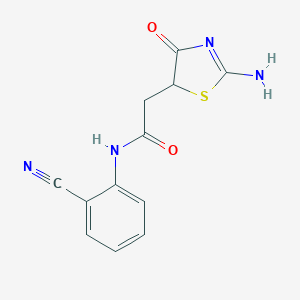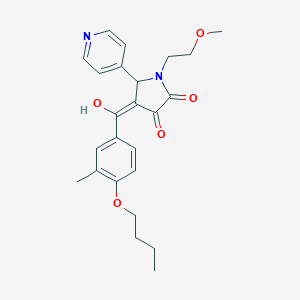
Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate, also known as EBMC, is a synthetic compound that belongs to the benzofuran class of organic compounds. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate is not fully understood. However, it has been proposed that Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate exerts its antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the levels of oxidative stress in cells. Moreover, Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate has been found to have a protective effect against liver damage induced by various toxins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate in lab experiments is its high potency and low toxicity. It can be easily synthesized in large quantities and has a long shelf life. However, one of the limitations of using Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate. One area of research could focus on the development of more efficient synthesis methods for Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate. Another area of research could be the investigation of the potential use of Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate in combination with other anticancer drugs. Moreover, further studies could be conducted to elucidate the mechanism of action of Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate and to explore its potential therapeutic applications in other diseases.
Conclusion:
In conclusion, Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. The mechanism of action of Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate is not fully understood, but it has been proposed that it exerts its antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells. Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate has several advantages for lab experiments, including its high potency and low toxicity. However, its limited solubility in water is a major limitation. There are several future directions for research on Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate can be synthesized through a multi-step process involving several chemical reactions. The synthesis process involves the reaction of 2-methylallyl bromide with tert-butyl magnesium chloride to form a Grignard reagent. The Grignard reagent is then reacted with ethyl 6-bromo-2-hydroxybenzoate to form the intermediate product. The final product, Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate, is obtained through the esterification of the intermediate product with tert-butanol and acetic anhydride.
Applications De Recherche Scientifique
Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate has been extensively studied for its potential medicinal applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate has also been shown to have significant cytotoxic effects on various cancer cell lines, including human breast cancer, lung cancer, and colon cancer cells. Moreover, Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate has been found to have a synergistic effect when used in combination with other anticancer drugs.
Propriétés
IUPAC Name |
ethyl 6-bromo-2-tert-butyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO4/c1-7-22-18(21)16-12-8-15(23-10-11(2)3)13(20)9-14(12)24-17(16)19(4,5)6/h8-9H,2,7,10H2,1,3-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICORCEKGLIFLCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=C)C)Br)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-imino-10-methyl-3-(1-piperidinylcarbonyl)-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B383532.png)
![2-imino-1-[3-(4-morpholinyl)propyl]-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383534.png)
![2-imino-N-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383535.png)
![2-imino-1-(3-methoxypropyl)-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383536.png)
![1-butyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B383540.png)
![1-butyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B383541.png)
![7-Butyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383542.png)
![1-sec-butyl-N-ethyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383543.png)
![1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383544.png)
![2,2'-{methanediylbis[(4-ethyl-4H-1,2,4-triazole-5,3-diyl)sulfanediyl]}bis[1-(2,4-dichlorophenyl)ethanone]](/img/structure/B383548.png)
![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B383552.png)

![Methyl 6-(tert-butyl)-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B383554.png)
